Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
This compound (CAS 825630-79-3) is a chloroacetamide derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the ortho position of the phenyl ring. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . Key structural attributes include:
- Chloroacetamide backbone: Enhances electrophilicity for nucleophilic substitutions.
- Ortho-boronate substituent: Introduces steric hindrance, influencing regioselectivity in coupling reactions.
Properties
IUPAC Name |
2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDAYVDRICSOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the reaction of aniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Major Products
Substitution Reactions: Products include various substituted acetamides.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions essential for constructing complex molecules. The presence of both chloro and boron functionalities enhances its utility in:
- Cross-coupling reactions : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed reactions.
- Synthesis of pharmaceuticals : The compound serves as a building block for synthesizing biologically active compounds.
Medicinal Chemistry
While specific biological activities of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- have not been extensively documented, its structural analogs have shown promise as:
- Acetylcholinesterase inhibitors : Compounds with similar structures have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the enzyme that breaks down acetylcholine .
Material Science
In material science applications, this compound can be used to synthesize advanced materials due to its ability to participate in polymerization processes:
- Polymer synthesis : The dioxaborolane moiety allows for the creation of polymers with specific properties that can be tailored for various applications.
Case Study 1: Pharmaceutical Development
Research has shown that compounds derived from similar dioxaborolane structures exhibit significant activity against certain biological targets. For instance, a study on related compounds demonstrated their effectiveness as acetylcholinesterase inhibitors with low IC50 values . This suggests that Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- could be explored further for similar therapeutic applications.
Case Study 2: Synthetic Methodologies
A recent investigation into synthetic methodologies utilizing boron-containing compounds highlighted their role in forming glycosyl donors and ligands . The unique properties of Acetamide could enhance these methodologies by providing a versatile reagent for diverse coupling reactions.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to undergo various chemical transformations. The chloro group can be readily substituted by nucleophiles, while the boronate ester can participate in coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of stable and reactive intermediates .
Comparison with Similar Compounds
Positional Isomers of Boronate-Substituted Chloroacetamides
Notes:
Halogen and Functional Group Variations
Key Observations :
Heterocyclic and Complex Derivatives
Biological Activity
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS Number: 1351379-40-2), is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 295.58 g/mol. The structure includes a chloro group and a dioxaborolane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BClNO3 |
| Molecular Weight | 295.58 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1351379-40-2 |
Biological Activity
Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the chloro group may also enhance the pharmacological profile by increasing lipophilicity and altering interaction with biological targets.
Case Studies and Findings
- Anticancer Activity : A study investigating similar dioxaborolane derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds inhibited cell proliferation and induced apoptosis in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
- Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and survival. Specific attention was given to the inhibition of phosphoproteins involved in cancer cell motility and proliferation .
- Anti-inflammatory Effects : Related compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may also possess similar activities .
Research Methodologies
The biological activities of the compound were assessed using various methodologies:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- Western blotting techniques to analyze the expression levels of specific signaling proteins.
- Animal models for assessing anti-inflammatory effects in vivo.
Q & A
Basic Questions
Q. What are the key physicochemical properties and storage recommendations for this compound?
- Answer : The compound has a molecular formula of C₁₄H₁₉BClNO₃ and a molecular weight of 295.57 g/mol (CAS 1300115-16-5). It should be stored at room temperature in a dry environment to prevent hydrolysis of the boronate ester moiety .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BClNO₃ |
| Molecular Weight | 295.57 g/mol |
| Storage Conditions | Room temperature, dry |
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer : Use ¹H NMR and ¹³C NMR spectroscopy to verify the presence of key functional groups. For example:
-
The dioxaborolan-2-yl group exhibits characteristic peaks in ¹¹B NMR (~30-35 ppm).
-
The chloroacetamide moiety shows distinct proton signals near δ 3.8–4.2 ppm (CH₂Cl) and δ 8.0–8.5 ppm (aromatic protons adjacent to boron) .
NMR Data (Key Peaks) δ (ppm) ¹H (CH₂Cl) 3.8–4.2 ¹H (Aromatic) 8.0–8.5 ¹³C (Boronates) 80–85 (C-O-B)
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : The compound is typically synthesized via amide coupling between 2-chloroacetyl chloride and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Reaction conditions include:
- Solvent: Dichloromethane or THF.
- Base: Triethylamine or DMAP.
- Temperature: 0°C to room temperature .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
- Answer : The dioxaborolan-2-yl group acts as a boronate ester, enabling cross-coupling with aryl halides. Key steps:
Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.
Optimize base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) for solubility.
Monitor reaction progress via TLC or LC-MS.
Q. How to resolve discrepancies in NMR data during cyclopropanation reactions?
- Answer : For cyclopropane derivatives (e.g., N-(2-(2-cyclohexyl-2-boronatocyclopropyl)phenyl)acetamide ), use HRMS to confirm molecular ions and 2D NMR (COSY, HSQC) to assign stereochemistry. For example:
- HRMS (ESI): Calc. for C₂₀H₂₈BClNO₃ [M+H]⁺: 384.18; Found: 384.17 .
- ¹H-¹³C HSQC helps correlate cyclopropane protons with adjacent carbons.
Q. What strategies mitigate degradation during long-term storage?
- Answer : Degradation often occurs via hydrolysis of the boronate ester. Mitigation strategies include:
- Storing under inert gas (Ar/N₂).
- Adding molecular sieves (3Å) to absorb moisture.
- Periodic NMR analysis to monitor boronate integrity .
Q. How to design experiments for meta-selective C−H borylation using this compound?
- Answer : Leverage the aniline-acetamide backbone to direct borylation. Key parameters:
- Catalyst: Iridium complexes (e.g., [Ir(OMe)(COD)]₂).
- Ligand: Bipyridine or phenanthroline derivatives.
- Temperature: 80–100°C in toluene.
- Outcome : Meta-borylated products confirmed by X-ray crystallography .
Data Contradiction Analysis
Q. Why might observed yields vary in cyclopropanation reactions?
- Answer : Variations arise from steric hindrance at the boron center and competing side reactions (e.g., protodeboronation). For example:
-
N-(2-(2-cyclohexyl-2-boronatocyclopropyl)phenyl)acetamide yields 75% under optimized conditions, while bulkier substituents reduce yields to 60% .
Substituent Yield (%) Cyclohexyl 75 Ethyl-Methyl 60
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
